molecular formula C11H21NO3 B3045985 (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate CAS No. 1174020-38-2

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Cat. No. B3045985
CAS RN: 1174020-38-2
M. Wt: 215.29
InChI Key: CRFSWDBNKHNGGA-VIFPVBQESA-N
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Description

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate, also known as Boc-azepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Boc-azepine is a six-membered heterocyclic compound that contains an azepane ring, which is a cyclic amine with seven atoms.

Scientific Research Applications

Chiral Supercritical Fluid Chromatography

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate has been used in the field of chromatography. A study by Carry et al. (2013) highlights the isolation and characterization of this compound through chiral supercritical fluid chromatography (SFC), a method essential for enantiomerically pure compound separation. This process demonstrates its utility in the preparation of enantiomerically pure substances for various scientific applications (Carry et al., 2013).

Synthesis of Key Intermediates for Inhibitors

Gomi et al. (2012) describe the practical synthesis of a structurally similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its importance as a key intermediate in the production of Rho-kinase inhibitors. This indicates the potential of (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate in the synthesis of medically relevant compounds (Gomi et al., 2012).

Metabolism Studies

The compound's close relative, 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has been the subject of metabolism studies. Daniel et al. (1968) explored the metabolism of BHT in rats and humans, which helps in understanding the metabolic pathways and potential toxicological effects of related compounds (Daniel et al., 1968).

Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

Harmsen et al. (2011) used tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, another closely related compound, in the synthesis of substituted piperidines. These findings may be applicable in exploring the chemistry and potential applications of (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate (Harmsen et al., 2011).

Enantioselective Synthesis

Campbell et al. (2009) described an enantioselective synthesis involving a compound similar to (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate. Their study focused on synthesizing a particular enantiomer, which is crucial for the development of enantiomerically pure pharmaceuticals (Campbell et al., 2009).

properties

IUPAC Name

tert-butyl (4S)-4-hydroxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFSWDBNKHNGGA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654454
Record name tert-Butyl (4S)-4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate

CAS RN

1174020-38-2
Record name tert-Butyl (4S)-4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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